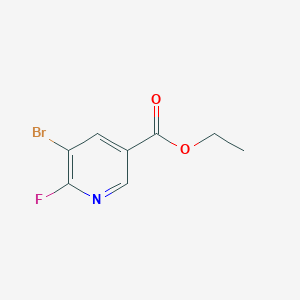

Ethyl 5-bromo-6-fluoronicotinate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7BrFNO2 |

|---|---|

Molecular Weight |

248.05 g/mol |

IUPAC Name |

ethyl 5-bromo-6-fluoropyridine-3-carboxylate |

InChI |

InChI=1S/C8H7BrFNO2/c1-2-13-8(12)5-3-6(9)7(10)11-4-5/h3-4H,2H2,1H3 |

InChI Key |

RWZGKGCXIKXQTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1)F)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 5 Bromo 6 Fluoronicotinate and Its Analogues

Strategic Approaches to Halogenation of Nicotinate (B505614) Precursors

The introduction of halogen atoms onto the pyridine (B92270) ring of nicotinate precursors is a critical step in the synthesis of ethyl 5-bromo-6-fluoronicotinate. This process demands high regioselectivity to ensure the correct placement of the bromine and fluorine atoms.

Regioselective Bromination Techniques

The selective introduction of a bromine atom at the 5-position of the nicotinate ring is a key challenge. Various methods have been developed to achieve this with high efficiency. One effective approach involves the use of bromodimethylsulfonium bromide (BDMS) for the α-monobromination of β-keto esters and 1,3-diketones. nih.govorganic-chemistry.org This method is advantageous due to its high yields, the absence of a need for chromatographic separation, and the use of a less hazardous reagent compared to molecular bromine. nih.govorganic-chemistry.org The reaction can be carried out at mild temperatures (0-5 °C or room temperature) without the need for a base, Lewis acid, or other catalysts. nih.govorganic-chemistry.org

Another strategy for regioselective bromination involves a bromine/magnesium exchange reaction. The use of a bimetallic combination like sBu2Mg⋅2LiOR in toluene (B28343) allows for an efficient and regioselective Br/Mg exchange on dibromo-heteroarenes under mild conditions. nih.gov The regioselectivity of this exchange can be fine-tuned by the addition of Lewis donors such as N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDTA). nih.gov

Directed metalation is another powerful tool for the regioselective functionalization of pyridines. znaturforsch.com By using a suitable directing group, a metalating agent can be guided to a specific position on the pyridine ring, allowing for subsequent reaction with an electrophile like bromine. For instance, the use of TMPMgCl·LiCl can smoothly deprotonate 3,5-dibromopyridine (B18299) at the 2-position. znaturforsch.com

| Bromination Reagent/Method | Substrate Type | Key Advantages |

| Bromodimethylsulfonium bromide (BDMS) | β-keto esters, 1,3-diketones | High yield, no chromatography, less hazardous. nih.govorganic-chemistry.org |

| sBu2Mg⋅2LiOR | Dibromo-heteroarenes | Mild conditions, tunable regioselectivity. nih.gov |

| Directed Metalation (e.g., TMPMgCl·LiCl) | Substituted pyridines | High regioselectivity based on directing groups. znaturforsch.com |

Introduction of Fluorine via Nucleophilic Aromatic Substitution (SNAr)

The introduction of fluorine onto the aromatic ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orgopenstax.orglibretexts.org In this reaction, a nucleophile displaces a leaving group, such as a halide, on the aromatic ring. wikipedia.org The success of an SNAr reaction is highly dependent on the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgopenstax.orglibretexts.org

For the synthesis of this compound, a precursor such as ethyl 6-chloro-5-bromonicotinate could be subjected to an SNAr reaction with a fluoride (B91410) source. The electron-withdrawing ester and bromo substituents on the pyridine ring facilitate this nucleophilic attack. Recent studies have also suggested that many SNAr reactions may proceed through a concerted mechanism rather than the traditional two-step addition-elimination pathway, particularly for reactions on heterocycles with good leaving groups like chlorine or bromine. nih.gov

Halogen Exchange Strategies

Halogen exchange provides an alternative route for the introduction of fluorine. This can involve the replacement of a bromine or chlorine atom with fluorine. For instance, N-(4-halogenobenzyl)-3-halogenopyridinium salts have been synthesized by reacting meta-halogenopyridines with (4-halogenobenzyl) bromides, followed by ion exchange to introduce different halides. acs.org This principle can be applied to nicotinate systems.

A lithium-halogen exchange reaction is another viable method. For example, 5-pyrimidylboronic acid has been synthesized from 5-bromopyrimidine (B23866) via a lithium-halogen exchange followed by reaction with triisopropylborate. nih.gov A similar strategy could be envisioned for the synthesis of fluorinated nicotinates.

Esterification Protocols for Nicotinic Acid Derivatives

The final step in the synthesis of this compound is the esterification of the corresponding carboxylic acid, 6-bromo-5-fluoronicotinic acid. 3wpharm.com Standard esterification methods, such as Fischer-Speier esterification using ethanol (B145695) in the presence of a strong acid catalyst (e.g., sulfuric acid), are commonly employed. Alternatively, the nicotinic acid can be converted to its acid chloride, which then readily reacts with ethanol to form the ethyl ester.

Multi-Step Synthesis Design and Optimization

For instance, one could consider the bromination of a fluorinated nicotinate or the fluorination of a brominated nicotinate. The choice of strategy would depend on the availability and reactivity of the starting materials and the regioselectivity of each halogenation step. Optimization of reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, is essential at each stage to ensure high conversion and minimize the formation of byproducts.

Flow chemistry offers a promising approach for optimizing such multi-step syntheses. By integrating multiple reaction steps into a continuous flow system, it is possible to reduce reaction times, improve safety, and increase yields. thieme-connect.com For example, the desalting of 4-bromopyridine (B75155) hydrochloride and its subsequent lithium-halogen exchange reaction have been successfully integrated into a single flow process, completed within 20 seconds with higher yields than conventional batch methods. thieme-connect.com

Green Chemistry Principles in Nicotinate Synthesis

The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact. rasayanjournal.co.inresearchgate.net For the synthesis of pyridine derivatives like this compound, several green approaches can be adopted. biosynce.comresearchgate.net

The use of safer solvents and reagents is a key principle. For example, replacing hazardous solvents with greener alternatives like water or ethanol, or employing solvent-free reaction conditions, can significantly reduce the environmental footprint. researchgate.netnih.gov Microwave-assisted synthesis has also emerged as a green chemistry tool, often leading to shorter reaction times, higher yields, and purer products. nih.gov

Catalysis plays a central role in green chemistry. biosynce.com The development of efficient and recyclable catalysts can reduce waste and energy consumption. For instance, the use of heterogeneous catalysts can simplify product purification and allow for catalyst reuse. researchgate.net One-pot multicomponent reactions, where multiple transformations are carried out in a single reaction vessel, also align with green chemistry principles by reducing the number of synthetic steps and purification stages. nih.gov

| Green Chemistry Approach | Application in Nicotinate Synthesis | Potential Benefits |

| Safer Solvents | Use of ethanol, water, or solvent-free conditions. researchgate.netnih.gov | Reduced toxicity and environmental impact. |

| Microwave-Assisted Synthesis | Accelerating halogenation or esterification steps. nih.gov | Shorter reaction times, higher yields. nih.gov |

| Catalysis | Employing recyclable heterogeneous catalysts. researchgate.netbiosynce.com | Reduced waste, simplified purification. |

| One-Pot Reactions | Combining multiple synthetic steps into a single process. nih.gov | Increased efficiency, reduced waste. |

Chemical Reactivity and Mechanistic Investigations of Ethyl 5 Bromo 6 Fluoronicotinate

Palladium-Catalyzed Cross-Coupling Reactions

Ethyl 5-bromo-6-fluoronicotinate serves as a valuable substrate in a range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups at the C5 position of the pyridine (B92270) ring.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling of this compound with various organoboron reagents, particularly boronic acids and their esters, is a widely employed strategy for the formation of carbon-carbon bonds. This reaction typically proceeds in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For instance, the coupling with arylboronic acids can be efficiently catalyzed by palladium complexes such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a suitable phosphine (B1218219) ligand.

A study on the synthesis of novel pyridopyrazinone derivatives utilized this compound as a key starting material. The Suzuki coupling was performed with various boronic acids to introduce different substituents at the 5-position of the pyridine ring. The reaction conditions and yields for the coupling with phenylboronic acid are presented in the table below.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene (B28343)/Ethanol (B145695)/H₂O | 80 | 92 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 85 |

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling this compound with a wide range of primary and secondary amines. This reaction is instrumental in the synthesis of various biologically active molecules. The catalytic system typically consists of a palladium precursor and a bulky electron-rich phosphine ligand. The choice of ligand is critical to prevent the formation of side products and to ensure high catalytic activity.

Research has demonstrated the successful amination of this compound with various amines. The reaction conditions are generally mild, and the yields are often high. The following table summarizes the Buchwald-Hartwig amination of this compound with morpholine.

Table 2: Buchwald-Hartwig Amination of this compound with Morpholine

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100 | 95 |

| Pd(OAc)₂ | BINAP | NaOtBu | 1,4-Dioxane | 90 | 88 |

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling provides a powerful method for the direct alkynylation of the pyridine ring of this compound. This reaction involves the coupling of the bromo-substituted pyridine with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This methodology is essential for the synthesis of various compounds, including those with applications in materials science and medicinal chemistry.

The Sonogashira coupling of this compound has been successfully demonstrated with a variety of terminal alkynes. The reaction conditions are typically mild, and the yields are generally good. The table below presents the results for the coupling with phenylacetylene.

Table 3: Sonogashira Coupling of this compound with Phenylacetylene

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 89 |

| Pd(OAc)₂ | CuI | Piperidine | DMF | 80 | 82 |

Stille Coupling and Carbonylative Variants

The Stille coupling enables the formation of carbon-carbon bonds by reacting this compound with organostannanes. This reaction is known for its tolerance of a wide range of functional groups. Carbonylative Stille couplings, where carbon monoxide is introduced to form a ketone, have also been explored, further expanding the synthetic utility of this substrate.

While less common than Suzuki or Buchwald-Hartwig reactions for this specific substrate, the Stille coupling offers a viable alternative for the introduction of various organic fragments. The following table provides representative conditions for the Stille coupling with tributyl(vinyl)stannane.

Table 4: Stille Coupling of this compound with Tributyl(vinyl)stannane

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | - | Toluene | 110 | 75 |

| Pd₂(dba)₃ | P(furyl)₃ | DMF | 90 | 80 |

Catalyst and Ligand Optimization in Cross-Coupling Methodologies

The success of the aforementioned cross-coupling reactions is highly dependent on the choice of the palladium catalyst and the associated ligands. Ligand optimization is a key aspect of method development, aiming to improve reaction yields, reduce reaction times, and enhance selectivity. For electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos, RuPhos), have proven to be particularly effective. These ligands facilitate the oxidative addition and reductive elimination steps in the catalytic cycle. High-throughput screening techniques are increasingly being used to rapidly identify the optimal catalyst-ligand combination for a specific transformation.

Nucleophilic Substitution Reactions at Pyridine Positions

The fluorine atom at the C6 position of this compound is susceptible to nucleophilic aromatic substitution (SNAAr). The electron-withdrawing nature of the adjacent nitrogen atom and the ester group at the C3 position activate the C6 position towards nucleophilic attack. This reactivity allows for the selective introduction of various nucleophiles, such as alkoxides, thiolates, and amines, at this position, while leaving the bromine atom at C5 intact for subsequent cross-coupling reactions.

The reaction with sodium methoxide, for example, proceeds smoothly to afford ethyl 5-bromo-6-methoxynicotinate in high yield. This selective substitution highlights the differential reactivity of the two halogen atoms on the pyridine ring, providing a powerful tool for the stepwise functionalization of this versatile building block.

Table 5: Nucleophilic Substitution of this compound with Sodium Methoxide

| Nucleophile | Solvent | Temperature (°C) | Yield (%) |

| Sodium Methoxide | Methanol | 65 | 98 |

| Sodium Ethoxide | Ethanol | 78 | 95 |

This differential reactivity between the C-F and C-Br bonds is a key feature of the chemistry of this compound, enabling orthogonal synthetic strategies for the construction of highly substituted pyridine derivatives.

Reactivity of the Fluoro Substituent in SNAr Processes

The fluoro group at the 6-position of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is a consequence of the cumulative electron-withdrawing effects of the adjacent nitrogen atom in the pyridine ring, the bromo group at the 5-position, and the ethyl ester at the 3-position. These substituents stabilize the intermediate Meisenheimer complex formed upon nucleophilic attack, thereby lowering the activation energy of the reaction.

The general mechanism for the SNAr reaction involves the addition of a nucleophile to the electron-deficient C-6 position, forming a resonance-stabilized anionic intermediate. The subsequent departure of the fluoride (B91410) ion, which is a good leaving group, restores the aromaticity of the pyridine ring. A variety of nucleophiles, including amines, alkoxides, and thiolates, can readily displace the fluoro substituent under relatively mild conditions.

For instance, the reaction with primary or secondary amines leads to the formation of the corresponding 6-aminonicotinate derivatives. The reaction conditions typically involve heating the reactants in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), often in the presence of a base to neutralize the hydrofluoric acid generated.

| Nucleophile | Product | Typical Conditions |

| Primary/Secondary Amine | 6-Amino-5-bromonicotinate | DMF, K₂CO₃, 80-120 °C |

| Alcohol (as alkoxide) | 6-Alkoxy-5-bromonicotinate | NaH, THF, rt-60 °C |

| Thiol (as thiolate) | 6-Thioether-5-bromonicotinate | NaH, DMF, rt-80 °C |

This table presents hypothetical but expected reaction outcomes based on the known reactivity of similar 6-fluoropyridine systems.

Selective Displacement of the Bromo Substituent

While the fluoro group is susceptible to SNAr, the bromo substituent at the 5-position is preferentially displaced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. This selectivity arises from the lower bond dissociation energy of the C-Br bond compared to the C-F bond, making it more susceptible to oxidative addition to a low-valent palladium catalyst.

In a typical Suzuki-Miyaura coupling, this compound is reacted with a boronic acid or a boronate ester in the presence of a palladium catalyst, a phosphine ligand, and a base. This reaction allows for the formation of a new carbon-carbon bond at the 5-position of the pyridine ring, providing access to a wide array of 5-aryl or 5-vinyl nicotinates. The choice of ligand is crucial for achieving high yields and preventing side reactions. nih.govnih.gov

| Boronic Acid/Ester | Catalyst | Ligand | Base | Product |

| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Ethyl 6-fluoro-5-phenylnicotinate |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | Ethyl 6-fluoro-5-(4-methoxyphenyl)nicotinate |

| Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | - | Cs₂CO₃ | Ethyl 6-fluoro-5-vinylnicotinate |

This table illustrates representative Suzuki-Miyaura cross-coupling reactions with expected products and conditions based on established methodologies for similar substrates. nih.govnsf.govnih.gov

Functional Group Interconversions on the Nicotinate (B505614) Core

Reductive Transformations of the Ester Moiety

The ethyl ester functionality of this compound can be readily reduced to the corresponding primary alcohol, (5-bromo-6-fluoropyridin-3-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation. masterorganicchemistry.combyjus.comyoutube.comyoutube.com The reaction is usually carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at low temperatures to control the reactivity of the hydride reagent. masterorganicchemistry.combyjus.comyoutube.comyoutube.com

The resulting pyridyl-methanol is a versatile intermediate that can undergo further synthetic modifications, such as oxidation to the corresponding aldehyde or conversion of the hydroxyl group to a leaving group for subsequent nucleophilic substitution reactions.

| Reducing Agent | Product | Typical Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | (5-bromo-6-fluoropyridin-3-yl)methanol | THF, 0 °C to rt |

| Diisobutylaluminum Hydride (DIBAL-H) | 5-bromo-6-fluoronicotinaldehyde | Toluene, -78 °C |

This table shows common reductive transformations of the ester group and the expected products.

Oxidative Pathways of Pyridine Functionalities

The pyridine nitrogen in this compound is generally deactivated towards oxidation due to the presence of the electron-withdrawing bromo, fluoro, and ester substituents. However, under forcing conditions with strong oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a strong acid, N-oxidation can be achieved to form the corresponding pyridine N-oxide. chemtube3d.comrsc.orgcdnsciencepub.comresearchgate.net

The resulting N-oxide exhibits altered reactivity compared to the parent pyridine. scripps.edu The N-oxide group can direct further functionalization and can also be removed at a later stage if desired. scripps.edu

C-H Activation and Late-Stage Functionalization Studies

Rhodium-Catalyzed C-H Amidation and Related Transformations

Late-stage functionalization of the pyridine core through C-H activation is a powerful strategy for the synthesis of complex molecules. spirochem.comnih.govresearchgate.net While specific studies on this compound are not widely reported, rhodium-catalyzed C-H amidation is a promising approach for the functionalization of the C-H bond at the 4-position of the pyridine ring. nih.gov

In a typical rhodium-catalyzed C-H amidation, a directing group is often required to achieve high regioselectivity. For this compound, the pyridine nitrogen itself could potentially act as a directing group, or the ester could be converted to an amide to facilitate directed C-H activation. The reaction would involve the use of a rhodium catalyst, such as [RhCp*Cl₂]₂, and an amide source to introduce an amino group at the C-4 position. This approach offers a direct route to 4-aminonicotinate derivatives, which are valuable building blocks in medicinal chemistry.

Site-Selective C-H Fluorination

Direct C-H fluorination is a powerful strategy for the late-stage modification of complex molecules, offering a direct route to introduce fluorine without the need for pre-functionalized substrates. The reactivity of the pyridine core in this compound is significantly influenced by its substituents: a bromo group at C5, a fluoro group at C6, and an ethyl carboxylate group at C3. These electron-withdrawing groups deactivate the ring towards electrophilic attack but can direct C-H functionalization reactions.

The most prominent and studied method for the direct C-H fluorination of pyridines adjacent to the nitrogen atom utilizes silver(II) fluoride (AgF₂). nih.govscispace.com This method is notable for its operational simplicity, proceeding at ambient temperature. nih.gov For a generic pyridine, the reaction is proposed to proceed via a mechanism analogous to the classic Chichibabin amination, where the pyridine nitrogen coordinates to the silver center, activating the C-H bonds at the α-positions (C2 and C6) towards fluorination. nih.gov

In the specific case of this compound, the C6 position is already occupied by a fluorine atom. Therefore, the available C-H bonds on the pyridine ring are at the C2 and C4 positions. Based on the established mechanism for AgF₂-mediated fluorination, the reaction would be expected to show a strong preference for the C-H bond at the C2 position, which is adjacent to the ring nitrogen. acs.org

However, the electronic nature of the substituents on this compound introduces significant challenges. It has been observed that pyridines bearing multiple electron-withdrawing substituents often undergo C-H fluorination with AgF₂ in diminished yields. acs.org The cumulative deactivating effect of the 6-fluoro, 5-bromo, and 3-ester groups likely renders the pyridine ring less susceptible to the initial interaction with AgF₂.

Furthermore, research on the C-H fluorination of 3,5-disubstituted pyridines has revealed that achieving high site-selectivity can be difficult. acs.org While 3-halopyridines are known to selectively fluorinate at the C2 position, the presence of a second substituent at the C5 position often leads to the formation of a mixture of products. acs.org For instance, the fluorination of various 3,5-disubstituted pyridines with AgF₂ has been shown to yield mixtures of isomers resulting from fluorination at both the C2 and C6 positions. acs.org

To illustrate the potential outcomes for a molecule with a similar substitution pattern, we can examine the fluorination of 3-benzyloxy-5-bromopyridine. Although the 3-benzyloxy group is an electron-donating group by resonance, which differs from the electron-withdrawing ester group in the target molecule, this analogue provides the closest available experimental data for a 3,5-disubstituted pyridine containing a bromine atom and undergoing C-H fluorination. The study showed a preference for fluorination at the position adjacent to the benzyloxy group, but still yielded a mixture of isomers.

Table 1: Site-Selectivity in the AgF₂-Mediated Fluorination of a 3,5-Disubstituted Pyridine Analogue acs.org

| Substrate | Product Ratio (2-fluoro : 6-fluoro) |

| 3-Benzyloxy-5-bromopyridine | 4.2 : 1 |

This table is generated based on data for an analogous compound and is intended to be illustrative of the potential selectivity challenges.

Ethyl 5 Bromo 6 Fluoronicotinate As a Versatile Synthetic Intermediate

Precursor in Heterocyclic System Synthesis

The strategic placement of the bromo and fluoro substituents, along with the ethyl nicotinate (B505614) core, makes this compound an ideal starting material for the synthesis of various fused and substituted heterocyclic compounds. The reactivity of the carbon-bromine and carbon-fluorine bonds, often facilitated by transition metal catalysis, allows for the introduction of diverse functionalities.

Derivatization to Fused Pyridine (B92270) Ring Systems (e.g., Quinazolines)

The synthesis of quinazoline (B50416) derivatives, a class of compounds with a wide range of biological activities, can be achieved using precursors derived from related bromo-substituted aromatic compounds. For instance, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one can be synthesized from 5-bromoanthranilic acid. nih.gov This key intermediate can then undergo reaction with various alkyl halides or substituted benzyl (B1604629) bromides to yield a series of quinazoline-4-one derivatives. nih.gov The general synthetic approach often involves the reaction of a substituted anthranilic acid with an appropriate reagent to form the quinazoline ring system. The bromine atom can then be further functionalized.

| Starting Material | Reagents | Product | Yield |

| 5-bromoanthranilic acid | Phenyl isothiocyanate, Triethylamine, Ethanol (B145695) | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | 83.2% |

| 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | Various alkyl halides/substituted benzyl bromides, K2CO3, DMF | Quinazoline-4-one derivatives | 68.5–92.3% |

Construction of Novel Pyrimidine (B1678525) Derivatives

Ethyl 5-bromo-6-fluoronicotinate serves as a valuable precursor for the synthesis of novel pyrimidine derivatives. The development of new methods for synthesizing pyrimidines and their fused counterparts, pyrimidopyrimidines, has seen significant progress. nih.gov For example, 6-amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile derivatives can be used as starting materials to create a variety of new pyrimidine and pyrimido[4,5-d]pyrimidine (B13093195) compounds. nih.gov

A common strategy involves the synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine, a key intermediate in the production of the antifungal drug voriconazole. google.com This can be achieved through a two-step reaction starting from ethyl fluoroacetate (B1212596) and propionyl chloride. google.com Another approach involves the reaction of ethyl 2-fluoropropionoacetate with formamidine (B1211174) acetate. google.com

Building Block for Complex Molecular Architectures in Research

The unique combination of functional groups on this compound makes it a valuable building block for constructing complex molecular architectures. Its utility extends to the synthesis of various heterocyclic compounds beyond quinazolines and pyrimidines. For instance, it can be envisioned as a starting material for the synthesis of other fused heterocyclic systems or substituted biaryls through cross-coupling reactions.

Role in the Discovery of Molecular Probes for Biochemical Assays

While direct evidence of this compound's use in molecular probes is not extensively documented, its derivatives have potential applications in this area. For example, 5-bromo-6-ethyl-2,4-pyrimidinediamine (B1400281) has been investigated for its potential as an antiparasitic agent. The bromine substituent can influence binding interactions with biological targets, a key feature for a molecular probe.

Contributions to Materials Science Research

The field of materials science has seen the application of various organic building blocks, and this compound shows potential in this area. bldpharm.com Although specific research detailing its direct use in materials is not widely available, related fluorinated and brominated organic compounds are utilized in the development of materials such as OLEDs (Organic Light Emitting Diodes) and other electronic materials. bldpharm.com The presence of fluorine can impart desirable properties like thermal stability and altered electronic characteristics.

Advanced Spectroscopic and Analytical Characterization Techniques for Ethyl 5 Bromo 6 Fluoronicotinate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, the precise connectivity and spatial arrangement of atoms can be determined.

In the ¹H NMR spectrum of Ethyl 5-bromo-6-fluoronicotinate, the signals corresponding to the ethyl group and the aromatic protons of the pyridine (B92270) ring are expected. The ethyl group typically presents as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) are adjacent to an oxygen atom, which deshields them, causing them to resonate at a lower field. These protons are split into a quartet by the three neighboring methyl protons. The methyl protons (-CH₃) appear as a triplet at a higher field due to splitting by the two adjacent methylene protons.

The pyridine ring contains two aromatic protons. Their chemical shifts are influenced by the electron-withdrawing effects of the bromine, fluorine, and ester substituents. The proton at the C-2 position is expected to appear as a doublet, coupled to the fluorine atom at C-6. The proton at the C-4 position would also likely appear as a doublet, with coupling to the fluorine atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ~8.3 - 8.5 | d | J(H,F) ≈ 2-4 | H-2 |

| ~8.1 - 8.3 | d | J(H,F) ≈ 1-3 | H-4 |

| ~4.4 - 4.6 | q | J(H,H) ≈ 7.1 | -OCH₂CH₃ |

| ~1.4 - 1.5 | t | J(H,H) ≈ 7.1 | -OCH₂CH₃ |

Note: The predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, eight distinct signals are anticipated, corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester group is expected at the lowest field (most deshielded) region of the spectrum. The carbons of the pyridine ring will appear in the aromatic region, with their chemical shifts significantly affected by the attached substituents. The C-F and C-Br bonds will cause the directly attached carbons to exhibit characteristic shifts. The two carbons of the ethyl group will be found at the highest field (most shielded).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~163 - 165 | C=O |

| ~155 - 158 (d, ¹JCF) | C-6 |

| ~148 - 152 | C-2 |

| ~138 - 142 | C-4 |

| ~125 - 130 | C-3 |

| ~115 - 120 (d, ²JCF) | C-5 |

| ~62 - 64 | -OCH₂CH₃ |

| ~14 - 16 | -OCH₂CH₃ |

Note: The predicted values are based on typical chemical shifts for similar structural motifs. 'd' indicates a doublet due to carbon-fluorine coupling. Actual experimental values may vary.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique for characterizing this compound. The ¹⁹F nucleus is 100% naturally abundant and has a spin of ½, making it easy to observe. The chemical shift of the fluorine atom is highly dependent on its electronic environment. In this compound, a single resonance is expected. The coupling of the fluorine atom to the nearby aromatic protons (H-2 and H-4) would result in a complex multiplet, or more simply, a doublet of doublets if the coupling constants are well-resolved.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a cross-peak between the methylene quartet and the methyl triplet of the ethyl group would be observed, confirming their connectivity. uobasrah.edu.iq

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. uobasrah.edu.iq It would show correlations between the H-2 signal and the C-2 carbon, the H-4 signal and the C-4 carbon, and the signals of the ethyl group protons with their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). uobasrah.edu.iq Key HMBC correlations would include those from the aromatic protons to the carbonyl carbon of the ester, and from the ethyl protons to the carbonyl carbon, confirming the ester functionality and its position on the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This allows for the determination of the elemental composition of the molecule. For this compound (C₈H₇BrFNO₂), the expected exact mass can be calculated. The presence of bromine is particularly distinctive due to its isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two mass units.

Computational Chemistry and Molecular Modeling Studies of Ethyl 5 Bromo 6 Fluoronicotinate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for examining the intricacies of molecular systems at the electronic level. cuny.edu For ethyl 5-bromo-6-fluoronicotinate, DFT methods can provide a detailed picture of its electronic characteristics and predict various spectroscopic and reactive properties. A common approach involves using a functional like B3LYP combined with a basis set such as 6-311+G(d,p) to achieve a balance between computational cost and accuracy. nih.govresearchgate.net

Electronic Structure Analysis and Electron Density Mapping

The electronic structure of this compound is fundamental to its chemical behavior. DFT calculations can be used to determine the distribution of electrons within the molecule, highlighting regions of high and low electron density. This is often visualized through electron density maps and Molecular Electrostatic Potential (MEP) surfaces.

The MEP map, for instance, would likely reveal electronegative regions around the nitrogen atom of the pyridine (B92270) ring, the oxygen atoms of the ester group, and the fluorine atom, indicating their propensity to act as sites for electrophilic attack. Conversely, electropositive regions would be expected around the hydrogen atoms.

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (ΔE = ELUMO - EHOMO) are crucial descriptors of a molecule's reactivity and kinetic stability. nih.govresearchgate.net A smaller energy gap generally suggests higher reactivity. For a related compound, ethyl 5-amino-2-bromoisonicotinate, the HOMO and LUMO energies were calculated to be -6.2700 eV and -2.1769 eV, respectively, resulting in an energy gap of 4.0931 eV. nih.gov Similar calculations for this compound would provide valuable insights into its electronic stability.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -2.0 |

| Energy Gap (ΔE) | 4.5 |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

DFT calculations can also be employed to predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. For instance, the theoretical calculation of Nuclear Magnetic Resonance (NMR) chemical shifts for 1H and 13C atoms in this compound can be performed. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be predicted. These predicted values can aid in the assignment of signals in experimentally obtained NMR spectra.

Table 2: Hypothetical Predicted vs. Experimental 1H NMR Chemical Shifts (ppm)

| Proton | Predicted (ppm) | Experimental (ppm) |

| CH2 | 4.40 | 4.42 |

| CH3 | 1.40 | 1.41 |

| Pyridine-H | 8.30 | 8.35 |

| Pyridine-H | 8.80 | 8.83 |

Elucidation of Reaction Mechanisms and Transition States

A significant application of quantum chemical calculations is in the study of reaction mechanisms. cuny.edu By mapping the potential energy surface of a reaction involving this compound, stationary points such as reactants, products, intermediates, and transition states can be located. The calculation of the activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. nih.gov For example, in a nucleophilic aromatic substitution reaction, DFT could be used to model the approach of a nucleophile to the pyridine ring, identify the transition state structure, and calculate the energy barrier for the reaction.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum chemical calculations provide detailed information about the electronic structure of a molecule in a static state, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior, including conformational changes over time. byjus.com For a flexible molecule like this compound, which has a rotatable ethyl ester group, MD simulations can reveal the preferred conformations and the energy barriers between them. youtube.com

By simulating the motion of the atoms over a period of time, typically nanoseconds, a trajectory of the molecule's conformational landscape can be generated. Analysis of this trajectory can identify the most stable conformers, which are those that are populated for the longest time. This is crucial as the biological activity or reactivity of a molecule can be highly dependent on its three-dimensional shape. The rotation around the C-C and C-O bonds of the ethyl ester group would be of particular interest in the conformational analysis of this compound.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. drugdesign.org These models are valuable in medicinal chemistry for predicting the activity of new compounds and for understanding the molecular properties that are important for a particular biological effect.

Descriptor Calculation and Selection

The first step in a QSAR study is the calculation of a wide range of molecular descriptors for each compound in a dataset. nih.gov These descriptors quantify various aspects of the molecular structure and can be categorized as 1D, 2D, or 3D descriptors. For this compound and its analogues, these descriptors could include:

Constitutional (1D) descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological (2D) descriptors: Connectivity indices, shape indices, etc.

Geometrical (3D) descriptors: Molecular surface area, molecular volume, etc.

Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment, partial atomic charges, etc. ucsb.edu

Software packages are typically used to calculate a large number of these descriptors. nih.gov Following the calculation, a crucial step is the selection of a subset of descriptors that are most relevant to the biological activity being studied. This is often achieved using statistical methods to avoid overfitting and to build a robust and predictive QSAR model. nih.gov

Table 3: Examples of Calculated Molecular Descriptors for a Hypothetical Series of Nicotinate (B505614) Derivatives

| Compound | Molecular Weight | LogP | HOMO (eV) | Dipole Moment (Debye) |

| Derivative 1 | 248.05 | 2.5 | -6.5 | 3.2 |

| Derivative 2 | 262.08 | 2.8 | -6.7 | 3.5 |

| Derivative 3 | 234.02 | 2.2 | -6.3 | 2.9 |

Statistical Modeling for Predicting Chemical Behavior

Statistical modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, provides a powerful avenue for predicting the chemical and biological behavior of molecules like this compound. wikipedia.org These methods establish a mathematical correlation between the chemical structure and a specific activity or property.

Principal Component Analysis (PCA) , Multiple Linear Regression (MLR) , Multiple Non-Linear Regression (MNLR) , and Artificial Neural Networks (ANN) are common statistical tools employed in these studies.

PCA is often used for dimensionality reduction, identifying the most significant descriptors from a large pool of calculated molecular properties that influence a particular outcome.

MLR is a widely used technique to build predictive models. For instance, in a study on pyridine derivatives, MLR was used to create QSPR models to predict various thermodynamic properties. researchgate.net The models were built by selecting the most relevant molecular descriptors using a genetic algorithm, resulting in statistically robust predictions. researchgate.net Similarly, MLR has been used to model the anticancer activity of pyridine derivatives against HeLa cell lines, achieving high correlation coefficients (R²) for both training and test sets, indicating the model's predictive power. chemrevlett.com

MNLR and ANNs can capture more complex, non-linear relationships between molecular descriptors and activity, which can be beneficial when linear models like MLR are insufficient.

For this compound, a QSAR or QSPR study would involve calculating a wide array of molecular descriptors (e.g., electronic, steric, topological). Statistical methods like MLR could then be used to build a model correlating these descriptors with a property of interest, such as reactivity, solubility, or a specific biological activity. For example, a study on pyrazole (B372694) pyridine carboxylic acid derivatives used a 4D-QSAR approach with a genetic algorithm to select optimal parameters for predicting biological activity, achieving good agreement with experimental data. nih.gov

Table 1: Illustrative Statistical Models in QSAR/QSPR for Pyridine Derivatives

| Study Focus | Statistical Method | Key Findings | Reference |

| Thermodynamic Properties of Pyridine Derivatives | Genetic Algorithm-Multiple Linear Regression (GA-MLR) | Developed satisfactory models for predicting properties like heat capacity and enthalpy of formation based on a small set of molecular descriptors. | researchgate.net |

| Anticancer Activity of Pyridine Derivatives | Multiple Linear Regression (MLR) | Created a reliable QSAR model with high predictive accuracy (R² > 0.8) for the inhibitory concentration (IC50) against HeLa cells. | chemrevlett.com |

| Vasorelaxant Activity of Pyridine-3-carbonitriles | 2D-QSAR and 3D-Pharmacophore Modeling | Generated a statistically significant model to correlate structural features with vasorelaxant activity. | rsc.org |

| Activity of Pyrazole Pyridine Carboxylic Acid Derivatives | 4D-QSAR with Genetic Algorithm | Successfully identified pharmacophores and predicted biological activity in good agreement with experimental results. | nih.gov |

This table is for illustrative purposes and shows the application of statistical modeling to related pyridine compounds, not this compound itself.

In Silico Prediction of Reactivity and Regioselectivity

Computational chemistry offers powerful tools to predict the reactivity and regioselectivity of chemical reactions, such as electrophilic aromatic substitution on the pyridine ring of this compound. The positions of the bromo and fluoro substituents, along with the electron-withdrawing nature of the ethyl carboxylate group and the pyridine nitrogen, create a complex electronic landscape.

Methods for predicting regioselectivity often involve calculating properties that indicate the most likely site for an electrophile to attack. These methods include:

Analysis of Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) is often associated with the most nucleophilic site in a molecule. In electrophilic reactions, the position with the highest HOMO density is frequently the site of reaction.

Calculated NMR Shifts: A correlation has been found between computationally predicted ¹³C and ¹H NMR chemical shifts and the regiochemical outcome of electrophilic halogenation reactions on heteroaromatic systems. nih.gov The lowest calculated chemical shift often points to the most electron-rich, and thus most reactive, position. nih.gov

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) areas that are susceptible to electrophilic attack.

Protonation Free Energies: Calculating the free energy of protonating different aromatic carbon atoms can identify the most nucleophilic center. The RegioSQM method, for example, uses this approach with semi-empirical methods to quickly and accurately predict regioselectivity for a vast number of heteroaromatic systems with high accuracy. rsc.orgchemrxiv.org

More advanced approaches utilize machine learning. The RegioML model, for instance, uses atomic charges computed with semi-empirical methods combined with a gradient-boosting machine to predict the regioselectivity of electrophilic bromination reactions with high accuracy (around 90-93%). rsc.org

For this compound, these computational methods could predict the most likely position for further substitution reactions. The interplay between the activating/deactivating and directing effects of the existing bromo, fluoro, and ester groups on the pyridine ring would be quantitatively assessed to predict the outcome of, for example, nitration or further halogenation.

Molecular Docking Simulations for Ligand-Target Interaction Hypotheses

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is fundamental in drug discovery for generating hypotheses about how a compound like this compound might interact with a biological target at the molecular level.

The process involves:

Obtaining the 3D structures of the ligand (this compound) and the target protein.

Sampling a wide range of possible conformations of the ligand within the protein's binding site.

Using a scoring function to estimate the binding affinity for each conformation, with lower scores typically indicating more favorable interactions.

Numerous studies have employed molecular docking to understand the interactions of nicotinic acid and pyridine derivatives with various enzymes and receptors. For example, docking studies on novel nicotinic acid derivatives have been used to rationalize their anti-inflammatory activity by modeling their fit within the active site of cyclooxygenase (COX) enzymes. nih.gov In another study, docking of pyridine derivatives into the active site of the Lysine-specific demethylase 1 (LSD1) enzyme helped identify key amino acid residues, such as Lys661 and Asp555, that are crucial for binding. nih.gov These docking results were further supported by molecular dynamics simulations to confirm the stability of the predicted binding poses. nih.gov

For this compound, docking simulations could be performed against a variety of potential protein targets. The results would generate hypotheses about its binding mode, identifying potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with amino acid residues in the binding pocket. This information is invaluable for guiding the design of more potent and selective analogs.

Table 2: Illustrative Molecular Docking Studies on Pyridine Derivatives

| Compound Class | Protein Target | Key Findings from Docking | Reference |

| Nicotinic Acid-Derived Acylhydrazones | Bacterial and Fungal Enzymes | Proposed binding modes to explain antimicrobial activity. | mdpi.com |

| Dipeptide Derivatives of Nicotinoylglycine | Penicillin-Binding Protein 3 (PBP3), Sterol 14-alpha demethylase (CYP51) | Identified potential covalent and non-covalent interactions, harmonizing with biological activity results. | nih.gov |

| Substituted Pyridine Derivatives | Lysine-specific demethylase 1 (LSD1) | Predicted binding modes and identified key residues (Lys661, Asp555) for inhibitor binding. | nih.gov |

| Pyridine-containing Thiazolyl Hydrazones | Monoamine Oxidase B (MAO-B) | Docking results were in harmony with in vitro activity, explaining the selective inhibitory action. | nih.gov |

| Pyrazolo[3,4-b]pyridine Derivatives | Bromodomain-containing protein 9 (BRD9) | Identified a novel chemical scaffold for BRD9 binders through a virtual screening and docking workflow. | nih.gov |

This table is for illustrative purposes and shows the application of molecular docking to related pyridine compounds, not this compound itself.

Structure Activity Relationship Sar Investigations of Ethyl 5 Bromo 6 Fluoronicotinate Derivatives

Systematic Modification of the Ester Moiety and Halogen Positions

The systematic modification of the ethyl ester and the halogen substituents on the pyridine (B92270) ring of ethyl 5-bromo-6-fluoronicotinate is a fundamental strategy in SAR studies. These modifications can significantly impact the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn affect its pharmacokinetic and pharmacodynamic profiles.

The ester moiety is a common target for modification. Altering the alkyl chain length of the ester can modulate the compound's lipophilicity. For instance, increasing the chain length generally increases lipophilicity, which can enhance membrane permeability. However, excessively long chains might lead to poor aqueous solubility. The partitioning behavior of nicotinic acid esters between a fluorocarbon phase and a toluene (B28343) phase has been studied, revealing that the fluorophilicity, and thus the potential for specific delivery systems, is highly dependent on the nature of the alkyl group in the ester. nih.gov

Halogen atoms, bromine and fluorine in this case, play a critical role in modulating the electronic environment of the pyridine ring and can participate in specific interactions with biological targets. The positions of these halogens are crucial. SAR studies on other halogenated compounds have shown that the position of the halogen on an aromatic ring can dramatically alter receptor affinity and selectivity. nih.gov For example, moving the bromine or fluorine atom to different positions on the pyridine ring of this compound would likely result in a range of activities, as seen in studies of other substituted pyridines. nih.gov

| Modification | Rationale | Potential Impact |

| Varying the ester alkyl chain (e.g., methyl, propyl, butyl) | To modulate lipophilicity and membrane permeability. | Changes in absorption, distribution, metabolism, and excretion (ADME) properties. |

| Replacement of the ester with an amide | To alter hydrogen bonding capacity and metabolic stability. | Increased stability against hydrolysis by esterases. |

| Isosteric replacement of the ester (e.g., with a thioester) | To probe the importance of the ester oxygen for binding. | Altered electronic properties and potential for different interactions with the target. |

| Shifting the position of the bromine atom (e.g., to the 2- or 4-position) | To explore the spatial requirements of the binding pocket. | Changes in binding affinity and selectivity. |

| Shifting the position of the fluorine atom | To fine-tune the electronic properties of the pyridine ring. | Altered pKa and reactivity of the pyridine nitrogen. |

| Replacement of bromine with other halogens (Cl, I) | To investigate the influence of halogen size and polarizability. | Variations in the strength of halogen bonds and steric interactions. |

This table presents hypothetical modifications to this compound and their potential impacts based on general principles of medicinal chemistry, as specific experimental data for this compound is not available in the provided search results.

Influence of Substituent Electronic and Steric Effects on Reactivity

The electronic and steric effects of the substituents on the this compound ring system are key determinants of its reactivity and, by extension, its biological activity. The pyridine ring is inherently electron-deficient, and the presence of electron-withdrawing groups like the halogens (bromine and fluorine) and the ethyl ester further decreases its electron density. rsc.orguoanbar.edu.iq

Steric effects, which relate to the size and shape of the substituents, also play a crucial role. The bulkiness of the ethyl ester group and the bromine atom can create steric hindrance, influencing the preferred conformation of the molecule and its ability to fit into a specific binding site. Modifications that increase steric bulk, such as replacing the ethyl group with a larger alkyl group, could potentially enhance selectivity for a particular target if the binding pocket can accommodate the larger group, or it could lead to a loss of activity if it prevents proper binding.

| Substituent | Electronic Effect | Steric Effect | Influence on Reactivity |

| Ethyl Ester | Electron-withdrawing (inductive and resonance) | Moderate bulk | Decreases electron density on the ring; can influence orientation in a binding pocket. |

| 5-Bromo | Electron-withdrawing (inductive), weak electron-donating (resonance) | Moderate bulk | Can form halogen bonds; its size can be critical for binding pocket fit. |

| 6-Fluoro | Strongly electron-withdrawing (inductive) | Small bulk | Significantly lowers the pKa of the pyridine nitrogen; can form hydrogen bonds. |

This table summarizes the expected electronic and steric effects of the substituents of this compound on its reactivity based on general chemical principles, as specific experimental data is not available from the search results.

Correlation of Structural Features with Molecular Recognition

The pyridine nitrogen is a key feature, often acting as a hydrogen bond acceptor. The presence of the electron-withdrawing fluorine atom at the 6-position would reduce the basicity of the pyridine nitrogen, which could modulate the strength of this interaction. The ester group also contains potential hydrogen bond acceptors in its carbonyl and ether oxygens.

The halogen atoms can participate in halogen bonding, a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site on the receptor. The bromine atom is a particularly effective halogen bond donor. The fluorine atom, while a poor halogen bond donor, can act as a hydrogen bond acceptor.

Studies on nicotinic acetylcholine (B1216132) receptors (nAChRs), a potential target class for nicotinic acid derivatives, have highlighted the importance of specific interactions within the binding pocket. nih.govchemrxiv.org For instance, cation-π interactions between the protonated pyridine ring and aromatic amino acid residues are often crucial for binding. The electronic nature of the substituents on the pyridine ring can significantly influence the strength of this interaction.

| Structural Feature | Potential Interaction with Target | Significance for Molecular Recognition |

| Pyridine Nitrogen | Hydrogen bond acceptor, cation-π interaction (if protonated) | Key anchoring point for binding to many receptors. |

| Ethyl Ester Carbonyl Oxygen | Hydrogen bond acceptor | Provides an additional point of interaction with the target. |

| 5-Bromo Atom | Halogen bond donor, hydrophobic interactions | Can contribute to binding affinity and selectivity through specific halogen bonding. |

| 6-Fluoro Atom | Hydrogen bond acceptor, dipole-dipole interactions | Modulates the electronic properties of the ring and can form specific interactions. |

This table outlines the potential molecular interactions of this compound's structural features based on general principles of molecular recognition, as specific binding studies for this compound were not found in the provided search results.

Principles of Ligand Design and Optimization for Specific Target Interactions

The design and optimization of ligands based on the this compound scaffold follow established principles of medicinal chemistry. The goal is to enhance potency, selectivity, and pharmacokinetic properties by making strategic structural modifications.

One common strategy is isosteric and bioisosteric replacement . For example, the ester group could be replaced with other functional groups of similar size and electronic character, such as an amide or a ketone, to improve metabolic stability while maintaining key binding interactions.

Scaffold hopping involves replacing the central pyridine ring with other heterocyclic systems to explore new chemical space and potentially discover novel intellectual property. The aim is to retain the key pharmacophoric elements—the spatial arrangement of hydrogen bond donors and acceptors, and hydrophobic and aromatic features—while altering the core structure.

Structure-based drug design , if the three-dimensional structure of the target protein is known, can be a powerful tool. Docking studies can be used to predict how different derivatives of this compound might bind to the target, guiding the synthesis of new compounds with improved binding affinity.

The optimization process is iterative. A series of analogs is designed and synthesized, and their biological activity is evaluated. The resulting SAR data is then used to refine the design of the next generation of compounds, progressively leading to molecules with the desired therapeutic profile. The design of novel nicotinic ligands has been approached through 3D database searching and subsequent optimization of initial hits. nih.gov

| Design Principle | Application to this compound Scaffold | Example |

| Isosteric Replacement | Replace the ester group to improve metabolic stability. | Replace the ethyl ester with a metabolically more stable N,N-dimethylamide. |

| Bioisosteric Replacement | Replace the bromine atom to modulate halogen bonding and lipophilicity. | Replace the bromine atom with a trifluoromethyl group to alter electronic properties and size. |

| Scaffold Hopping | Replace the pyridine ring with another heterocycle to explore new interactions. | Replace the pyridine ring with a pyrimidine (B1678525) or pyridazine (B1198779) ring. |

| Structure-Based Design | Use computational docking to guide modifications for improved target binding. | If the target has a specific hydrophobic pocket, design derivatives with larger alkyl groups on the ester to fill this pocket. |

This table illustrates the application of common ligand design principles to the this compound scaffold, as specific optimization studies for this compound were not available in the provided search results.

Molecular Interactions and Target Engagement Studies of Ethyl 5 Bromo 6 Fluoronicotinate and Its Derivatives in Vitro Focus

Biochemical Assay Development for Target Engagement Profiling

To investigate the interaction of a compound with its potential biological targets, a variety of in vitro biochemical assays are developed. These assays are designed to be robust, sensitive, and provide quantitative data on the binding affinity and functional effect of the compound.

For compounds structurally related to nicotinic acid, potential targets include nicotinic acetylcholine (B1216132) receptors (nAChRs) and enzymes involved in nicotinamide (B372718) metabolism, such as nicotinamide N-methyltransferase (NNMT). nih.govnih.gov The initial step in target engagement profiling is to develop and optimize assays for these specific targets.

Commonly employed biochemical assays include:

Radioligand Binding Assays: These are considered the gold standard for quantifying the affinity of a ligand for a receptor. nih.gov They involve the use of a radiolabeled ligand that is known to bind to the target of interest.

Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme. The activity can be monitored by measuring the rate of substrate conversion to product.

Fluorescence-Based Assays: These assays utilize fluorescent probes that change their properties upon binding to the target or as a result of enzymatic activity, offering a sensitive and often high-throughput method for measuring interactions.

The development of these assays requires careful optimization of various parameters, including protein concentration, substrate concentration, incubation time, and temperature, to ensure reliable and reproducible results.

Enzyme Inhibition Mechanisms (in vitro)

Should Ethyl 5-bromo-6-fluoronicotinate or its derivatives target an enzyme, understanding the mechanism of inhibition is a key objective of in vitro studies. Nicotinamide N-methyltransferase (NNMT) serves as a representative example of an enzyme that is targeted by nicotinamide analogs. nih.govnih.gov NNMT catalyzes the methylation of nicotinamide and other pyridine (B92270) compounds. nih.gov

Inhibition Kinetics and Binding Modes

Enzyme inhibition kinetics studies are performed to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki), which represents the affinity of the inhibitor for the enzyme.

For NNMT, kinetic studies have revealed a Bi-Bi reaction mechanism, where S-adenosylmethionine (SAM), the methyl donor, binds first, followed by nicotinamide (NAM). nih.gov The methylated NAM and S-adenosylhomocysteine (SAH) are then released. Understanding this ordered mechanism is crucial for designing effective inhibitors.

Different types of inhibitors can be characterized:

Competitive inhibitors bind to the same site as the substrate.

Non-competitive inhibitors bind to a different site on the enzyme, affecting its catalytic activity without blocking substrate binding.

Uncompetitive inhibitors bind only to the enzyme-substrate complex.

The mode of inhibition can be determined by analyzing enzyme reaction rates at varying concentrations of both the substrate and the inhibitor. This data is often visualized using graphical methods like Lineweaver-Burk or Dixon plots.

Table 1: Representative Inhibition Data for Nicotinamide Analogs against NNMT

| Compound | Inhibition Type | Ki (µM) |

| Nicotinamide Analog A | Competitive | 15.2 |

| Nicotinamide Analog B | Non-competitive | 8.5 |

| Nicotinamide Analog C | Competitive | 25.7 |

Note: This table presents hypothetical data for illustrative purposes, based on the types of results obtained from enzyme inhibition studies of nicotinamide analogs.

Identification of Key Interacting Residues (e.g., via mutagenesis studies)

To identify the specific amino acid residues within the enzyme's active site that are crucial for inhibitor binding, site-directed mutagenesis studies are employed. In this technique, specific amino acids in the protein are replaced with other amino acids, and the effect of these mutations on inhibitor binding and enzyme activity is measured.

For instance, in the context of nicotinic acetylcholine receptors (nAChRs), mutagenesis studies have been instrumental in mapping the ligand binding sites. Studies have shown that specific aromatic residues in the α subunit, such as Tyrosine 190, are critical for agonist binding. nih.gov A mutation of this residue to Phenylalanine (Y190F) can dramatically decrease the affinity for acetylcholine. nih.gov Similarly, for an enzyme like NNMT, mutating residues in the putative binding pocket for nicotinamide or its analogs would reveal their importance for inhibitor interaction. If a mutation significantly reduces the inhibitory potency of a compound, it suggests that the mutated residue is a key interaction point.

Table 2: Representative Mutagenesis Data for a Hypothetical Enzyme Target

| Mutant | Fold Change in Ki (vs. Wild-Type) |

| Y150A | 50-fold increase |

| F220A | 2-fold increase |

| R250A | 100-fold increase |

Note: This table illustrates the kind of data generated from mutagenesis studies, showing how mutations can affect inhibitor affinity. The data is hypothetical.

Receptor Binding Affinities and Selectivity Profiles (in vitro)

For compounds that may act on receptors, such as the nicotinic acetylcholine receptors (nAChRs), determining their binding affinities and selectivity is paramount. nih.gov nAChRs are a diverse family of ligand-gated ion channels composed of different subunits, and compounds often exhibit varying affinities for different subtypes. nih.govfrontiersin.org

Radioligand Binding Assays

Radioligand binding assays are a primary tool for determining the affinity of a test compound for a receptor. nih.gov These assays measure the displacement of a known radiolabeled ligand from the receptor by the unlabeled test compound.

The two main types of radioligand binding assays are:

Saturation assays: These are used to determine the density of receptors in a tissue (Bmax) and the dissociation constant (Kd) of the radiolabeled ligand.

Competition assays: These are used to determine the inhibition constant (Ki) of an unlabeled compound, which reflects its affinity for the receptor.

For example, to determine the affinity of a compound for the α4β2 nAChR subtype, membranes from cells expressing this receptor would be incubated with a fixed concentration of a suitable radioligand, such as [³H]-cytisine, and varying concentrations of the test compound. mdpi.com

Table 3: Representative Radioligand Binding Data for a Nicotinic Ligand

| nAChR Subtype | Radioligand | Ki (nM) |

| α4β2 | [³H]-Cytisine | 5.8 |

| α7 | [¹²⁵I]-α-Bungarotoxin | >10,000 |

| α3β4 | [³H]-Epibatidine | 75.3 |

Note: This table shows hypothetical binding affinity (Ki) values for a test compound against different nAChR subtypes, illustrating how selectivity is determined.

Competition Binding Experiments

Competition binding experiments are a specific application of radioligand binding assays. mdpi.com They are fundamental for determining the selectivity profile of a compound. By testing the compound's ability to displace different radioligands from a panel of receptor subtypes, a selectivity profile can be established. A compound is considered selective if it has a significantly higher affinity for one receptor subtype over others.

For instance, a derivative of this compound could be tested against a panel of nAChR subtypes (e.g., α4β2, α7, α3β4) to determine its binding profile. nih.govmdpi.com High affinity and selectivity for a particular subtype could suggest a more targeted therapeutic effect with potentially fewer side effects. The data from these experiments are typically plotted as concentration-inhibition curves, from which IC50 values (the concentration of the compound that inhibits 50% of radioligand binding) are derived. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

The in vitro studies outlined above are essential for building a comprehensive understanding of the molecular pharmacology of a compound like this compound. The data generated from these assays on its derivatives and related molecules provide a solid foundation for further preclinical and clinical development.

Structural Basis of Ligand-Receptor Interactions (e.g., hydrogen bonding, halogen bonds, pi-stacking)

There are no available studies that have investigated the structural basis of ligand-receptor interactions for this compound. Research elucidating its potential to form hydrogen bonds, halogen bonds, or engage in pi-stacking interactions with biological targets has not been published.

Cellular Studies of Molecular Pathway Modulation (in vitro, non-clinical)

There are no published in vitro cellular studies investigating the effects of this compound on molecular pathways. Consequently, no data is available regarding its potential to modulate cellular signaling or other biological processes in a non-clinical setting.

Data Tables

Due to the absence of research data for this compound in the specified areas, no data tables can be generated.

Future Research Directions and Unexplored Avenues

Integration of Artificial Intelligence and Machine Learning in Nicotinate (B505614) Design

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel molecules based on the nicotinate scaffold. These computational tools can accelerate the discovery process by predicting the properties and activities of virtual compounds, thereby prioritizing synthetic efforts.

Future applications in this area include:

Predictive Modeling: AI algorithms can be trained on existing data from nicotinic acid derivatives to build models that predict biological activity, pharmacokinetic properties (absorption, distribution, metabolism, excretion), and potential toxicity. This would enable the in silico screening of vast virtual libraries of derivatives of Ethyl 5-bromo-6-fluoronicotinate, where the bromo, fluoro, and ester groups are systematically modified.

De Novo Design: Generative AI models can design entirely new nicotinate structures with desired properties. By providing the model with a target profile—for instance, high affinity for a specific biological receptor and low metabolic liability—the AI can propose novel molecules based on the core structure, potentially leading to the discovery of compounds with unprecedented efficacy.

Synthetic Route Optimization: ML algorithms can analyze vast reaction databases to predict the most efficient synthetic routes to novel nicotinate analogs. This can help overcome synthetic challenges, reduce costs, and minimize the environmental impact of chemical synthesis. sciencedaily.com

The integration of these computational approaches will allow researchers to navigate the complex chemical space around the nicotinate scaffold more efficiently, leading to the faster identification of lead compounds for drug discovery and other applications.

Development of Novel Catalytic Systems for Functionalization

The functionalization of the pyridine (B92270) ring is a cornerstone of synthetic chemistry, yet achieving site-selectivity remains a significant challenge. acs.org Future research will focus on developing novel catalytic systems that can selectively modify the C-H bonds or the existing halogen substituents of the this compound core.

Key areas for development include:

Advanced Cross-Coupling Reactions: While traditional palladium-catalyzed reactions are widely used, there is a need for more robust and versatile catalysts. Recently developed heterogeneous geminal atom catalysts (GACs), featuring two adjacent metal ions, have shown promise in boosting yields and sustainability in cross-coupling reactions. sciencedaily.com Applying such systems to the selective coupling at the C-Br bond of this compound could provide efficient access to a wide array of derivatives.

C-H Functionalization: Direct functionalization of the remaining C-H bond on the pyridine ring offers a more atom-economical approach to synthesis. Research into transition-metal catalysis (e.g., using scandium or nickel) has demonstrated the potential for C-H alkylation and alkenylation of pyridines. nih.gov Future work will involve adapting these methods to the electronically modified nicotinate scaffold, which could enable the introduction of new functional groups without pre-functionalization steps.

Photocatalysis: Visible light-mediated photocatalysis offers a mild and efficient alternative for generating radical intermediates. acs.org N-functionalized pyridinium (B92312) salts have emerged as promising precursors for site-selective additions to the pyridine ring under photocatalytic conditions. acs.org Exploring the conversion of this compound into a pyridinium salt could unlock new pathways for its functionalization.

These advancements in catalysis will provide chemists with a more powerful toolkit for elaborating the nicotinate structure, facilitating the synthesis of complex molecules for materials science and pharmaceutical applications.

| Catalytic Strategy | Potential Application to Nicotinate Scaffold | Key Advantage | Reference |

|---|---|---|---|

| Geminal Atom Catalysts (GACs) | Selective cross-coupling at the C-Br bond. | Higher yield, reusability, lower carbon footprint. | sciencedaily.com |

| Transition-Metal C-H Functionalization | Direct introduction of alkyl/alkenyl groups. | High atom economy, avoids pre-functionalization. | nih.gov |

| Visible Light Photocatalysis | Site-selective functionalization via pyridinium salts. | Mild reaction conditions, novel reactivity. | acs.org |

Exploration of Bioisosteric Replacements in Nicotinate Scaffolds

Bioisosteric replacement—the substitution of one atom or group with another that retains similar biological activity—is a fundamental strategy in medicinal chemistry to optimize drug-like properties. nih.govmdpi.com The this compound scaffold is an ideal candidate for such exploration.

Future research will likely investigate the following bioisosteric replacements:

Halogen Replacement: The bromine at the C-5 position can be replaced with other groups to modulate potency, selectivity, and metabolic stability. For example, replacing bromine with a trifluoromethyl (CF3) or an isopropyl group can alter lipophilicity and steric profile. cambridgemedchemconsulting.com The fluorine at C-6 is a key modulator of electronic properties and can be replaced by other small, electron-withdrawing groups like a cyano group.

Ester Group Modification: The ethyl ester at the C-3 position is a common site for modification. Replacing the ester with bioisosteres such as amides, ketones, oxadiazoles, or small heterocyclic rings can change hydrogen bonding capabilities and resistance to hydrolysis by esterase enzymes, thereby improving pharmacokinetic profiles. nih.govcambridgemedchemconsulting.com

Ring Scaffolds: In a more advanced approach known as "scaffold hopping," the entire pyridine ring could be replaced by other heterocyclic systems (e.g., pyrimidine (B1678525), isoxazole) while attempting to maintain the spatial arrangement of the key functional groups. mdpi.comnih.gov

Systematic exploration of these replacements, guided by computational modeling, can lead to the discovery of new chemical entities with improved therapeutic potential. baranlab.org

| Original Group | Potential Bioisosteric Replacement | Rationale for Replacement | Reference |

|---|---|---|---|

| -Br (Bromo) | -CF₃ (Trifluoromethyl), -iPr (Isopropyl) | Modify lipophilicity and steric interactions. | cambridgemedchemconsulting.com |

| -F (Fluoro) | -CN (Cyano), -OH (Hydroxyl) | Alter electronic properties and hydrogen bonding. | cambridgemedchemconsulting.com |

| -COOEt (Ethyl Ester) | -CONH₂, -C(O)R, Oxadiazole | Improve metabolic stability and modify binding interactions. | nih.govcambridgemedchemconsulting.com |

| Pyridine Ring | Pyrimidine, Isoxazole, Thiophene | Scaffold hopping to explore new chemical space and IP. | nih.govmdpi.com |

Advanced Methodologies for Studying Transient Intermediates in Nicotinate Chemistry

A deeper understanding of reaction mechanisms is critical for the development of new and improved synthetic methods. Many chemical transformations proceed through highly reactive, short-lived intermediates that are difficult to detect. Future research will increasingly employ advanced spectroscopic and computational techniques to study these transient species in nicotinate chemistry.